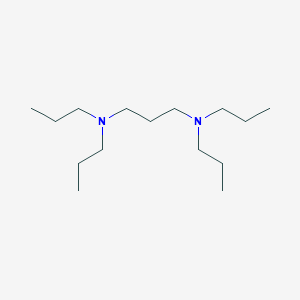
N~1~,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine: is an organic compound that belongs to the class of diamines It is characterized by having two amino groups attached to a propane backbone, with each nitrogen atom bonded to two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with propyl halides under basic conditions. A common method includes the following steps:
Starting Material: Propane-1,3-diamine.
Reagents: Propyl bromide or propyl chloride.
Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: N-oxides of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine.
Reduction: Secondary or primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Scientific Research Applications
Chemistry: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its structural features make it a candidate for drug design and development.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential use as therapeutic agents. Studies focus on its interaction with biological targets and its efficacy in treating various conditions.
Industry: In the industrial sector, N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is used in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives.
Mechanism of Action
The mechanism by which N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, its mechanism involves binding to molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethylpropane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetraethylpropane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetrabutylpropane-1,3-diamine
Comparison: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to its methyl, ethyl, and butyl counterparts, the propyl groups provide a balance between steric hindrance and electronic effects, making it suitable for a wide range of applications.
Properties
CAS No. |
135133-82-3 |
|---|---|
Molecular Formula |
C15H34N2 |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
N,N,N',N'-tetrapropylpropane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-5-10-16(11-6-2)14-9-15-17(12-7-3)13-8-4/h5-15H2,1-4H3 |
InChI Key |
FQELQRCSRAWQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCN(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
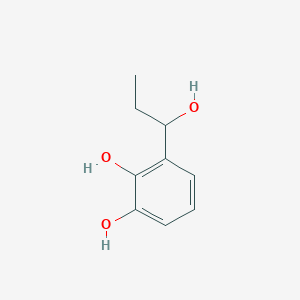
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
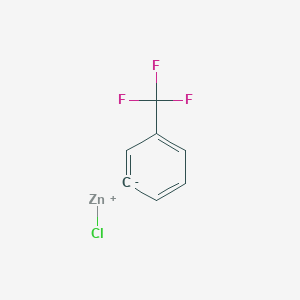
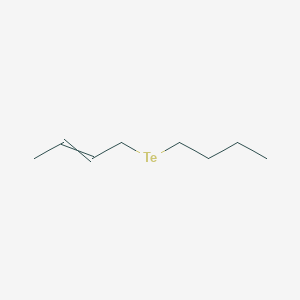
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
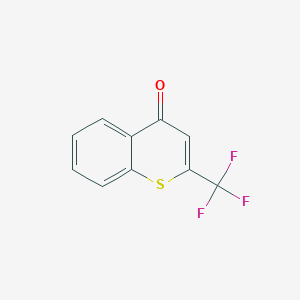
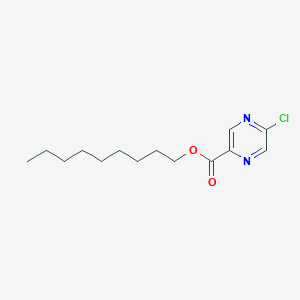

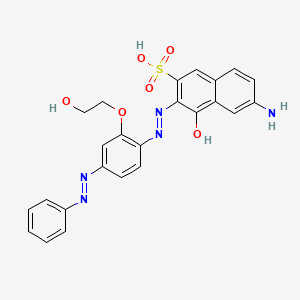
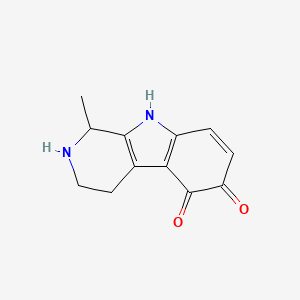
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
